molecular formula C20H19N3O2S3 B2675382 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide CAS No. 681224-83-9

2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

Cat. No. B2675382
CAS RN: 681224-83-9
M. Wt: 429.57
InChI Key: MYVCYOQFIQRLFI-UHFFFAOYSA-N
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Description

2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H19N3O2S3 and its molecular weight is 429.57. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures and Synthesis Methods

Research has focused on the synthesis of related compounds and their crystal structures, providing insight into their molecular configurations and potential for further modification. For example, studies have described the synthesis and crystal structures of compounds bearing similarities in their structural makeup, indicating the attention to detail required in understanding the molecular basis of their potential applications (Galushchinskiy et al., 2017), (Nguyen et al., 2022).

Potential Biological Activities

Although direct applications of "2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide" in biological systems are not explicitly mentioned, research on related compounds suggests a broad interest in exploring their pharmacological properties. For instance, studies have synthesized novel derivatives to evaluate their antimicrobial, antimalarial, and cytotoxic activities, underscoring the importance of structural modifications to enhance biological efficacy (Ramírez et al., 2020), (Gul et al., 2017).

Synthesis and Characterization

The synthesis and characterization of related compounds are crucial steps in understanding their potential applications. This involves detailed studies on their chemical behaviors under various conditions, aiming to optimize their synthesis for further applications. Research in this area focuses on developing efficient synthesis routes and characterizing the compounds through spectral and structural analyses (Bhoi et al., 2015), (Berber, 2022).

properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S3/c24-18(22-20-21-16(11-28-20)17-6-3-9-27-17)12-26-13-19(25)23-8-7-14-4-1-2-5-15(14)10-23/h1-6,9,11H,7-8,10,12-13H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVCYOQFIQRLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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